11-Hydroxycannabinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

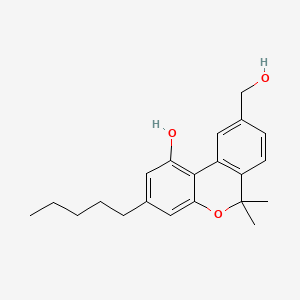

11-Hydroxycannabinol, also known as this compound, is a useful research compound. Its molecular formula is C21H26O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

11-OH-THC exhibits distinct pharmacological characteristics compared to its parent compound, THC. It acts as a partial agonist at the cannabinoid receptor type 1 (CB1), with a significantly higher binding affinity than THC (K_i = 0.37 nM for 11-OH-THC vs. K_i = 35 nM for THC) . This enhanced potency suggests that 11-OH-THC may contribute more effectively to the psychoactive effects associated with cannabis consumption.

Table 1: Comparative Binding Affinity of Cannabinoids

| Compound | Binding Affinity (K_i in nM) |

|---|---|

| 11-Hydroxy-THC | 0.37 |

| Delta-9-THC | 35 |

| Cannabinol | Not specified |

Metabolism and Pharmacokinetics

The metabolism of THC into 11-OH-THC occurs primarily through cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4. This metabolic pathway is crucial as it influences the pharmacokinetic profile of cannabinoids. Notably, 11-OH-THC levels are typically higher following oral consumption of THC compared to inhalation, indicating a significant first-pass effect in the liver .

A physiologically based pharmacokinetic (PBPK) model developed for THC and its metabolites allows predictions of exposure in various populations, including pregnant women and individuals with hepatic impairment . This model can help assess drug-drug interactions and tailor therapeutic strategies based on individual metabolic profiles.

Therapeutic Applications

1. Sleep Disorders:

Recent studies suggest that 11-OH-THC may influence sleep architecture. In animal models, it demonstrated a biphasic effect on sleep patterns, initially suppressing sleep before promoting increased cumulative total sleep time at lower doses . This property positions it as a potential candidate for treating sleep disorders.

2. Antiviral Properties:

Research indicates that 11-OH-THC exhibits protease inhibitor activity against certain viruses, including SARS-CoV-2. An in vitro study highlighted its effectiveness as a protease inhibitor, ranking it third among cannabinoids tested . These findings suggest potential applications in antiviral therapies.

3. Pain Management:

Due to its interaction with cannabinoid receptors, 11-OH-THC may also play a role in pain modulation. Its enhanced potency at CB1 receptors could provide effective analgesic properties, warranting further investigation into its use in chronic pain management.

Case Study: Sleep Architecture Modulation

A study involving rats administered with varying doses of cannabinol (CBN) and its metabolite 11-OH-CBN demonstrated significant alterations in sleep patterns. The findings indicated that while higher doses suppressed sleep initially, lower doses increased non-rapid eye movement (NREM) sleep duration over time .

Case Study: Antiviral Activity

In vitro analyses conducted by the University of Rhode Island revealed that 11-OH-THC exhibited notable antiviral properties against COVID-19-related proteases, suggesting its utility in developing therapeutic agents against viral infections .

Properties

CAS No. |

30432-08-7 |

|---|---|

Molecular Formula |

C21H26O3 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

9-(hydroxymethyl)-6,6-dimethyl-3-pentylbenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H26O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h8-12,22-23H,4-7,13H2,1-3H3 |

InChI Key |

YDKZOUNVEIGJPO-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)CO)(C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)CO)(C)C)O |

Key on ui other cas no. |

30432-08-7 |

Synonyms |

11-hydroxycannabinol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.